N-(4H-chromeno[4,3-d]thiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide
Description
N-(4H-chromeno[4,3-d]thiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is a heterocyclic compound featuring a chromeno-thiazole core fused with a substituted pyrazole carboxamide moiety. Chromene derivatives are renowned for their broad pharmacological activities, including antifungal, antiviral, and antiproliferative properties . The integration of a thiazole ring enhances structural rigidity and bioactivity, as seen in analogs like N-(4H-chromeno[4,3-d][1,3]thiazol-2-yl)-2,2-diphenyl-ethanamide, which shares the chromeno-thiazole scaffold . This compound’s 3-methoxy-1-methyl-pyrazole substituent may influence solubility and target binding, positioning it as a candidate for therapeutic development.
Properties
IUPAC Name |
N-(4H-chromeno[4,3-d][1,3]thiazol-2-yl)-3-methoxy-1-methylpyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O3S/c1-20-7-10(15(19-20)22-2)14(21)18-16-17-13-9-5-3-4-6-11(9)23-8-12(13)24-16/h3-7H,8H2,1-2H3,(H,17,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFTKSKLAQSWUIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)NC2=NC3=C(S2)COC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4H-chromeno[4,3-d]thiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide typically involves multi-step reactions starting from readily available precursors. The general synthetic route includes:
Formation of the Chromeno[4,3-d]thiazole Core: This step involves the cyclization of appropriate starting materials under acidic or basic conditions to form the chromeno[4,3-d]thiazole scaffold.
Introduction of the Pyrazole Ring: The pyrazole ring is introduced through a condensation reaction involving hydrazine derivatives and β-diketones.
Methoxylation and Carboxamide Formation:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts to streamline the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(4H-chromeno[4,3-d]thiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated or ketone derivatives, while substitution reactions could introduce various functional groups such as halogens, amines, or thiols.
Scientific Research Applications
N-(4H-chromeno[4,3-d]thiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anti-inflammatory, antimicrobial, and anticancer agent due to its unique structural features.
Biological Studies: It is used in studies exploring enzyme inhibition, receptor binding, and cellular signaling pathways.
Industrial Applications: The compound’s derivatives are explored for use in the development of new materials, such as polymers and dyes, due to their stability and reactivity.
Mechanism of Action
The mechanism of action of N-(4H-chromeno[4,3-d]thiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes such as cyclooxygenases (COX) and kinases, inhibiting their activity and thus exerting anti-inflammatory and anticancer effects.
Pathways Involved: It can modulate signaling pathways like the NF-κB pathway, which is involved in inflammation and cancer progression.
Comparison with Similar Compounds
Structural Analogues
Chromeno-Thiazole Derivatives:
- N-(4H-chromeno[4,3-d][1,3]thiazol-2-yl)-2,2-diphenyl-ethanamide () replaces the pyrazole carboxamide with a diphenylacetamide group. While both compounds retain the chromeno-thiazole backbone, the target compound’s pyrazole carboxamide may enhance hydrogen-bonding interactions with biological targets .
Pyrazole Carboxamides :
- 5-Chloro-N-(4-cyano-1-aryl-1H-pyrazol-5-yl)-1-aryl-3-methyl-1H-pyrazole-4-carboxamides () feature dual pyrazole rings with chloro, cyano, and aryl substituents.
Thiazole-Amidated Compounds :
- 4-Chloro-1,5-dimethyl-N-(4-methyl-1,3-thiazol-2-yl)-1H-pyrazole-3-carboxamide () lacks the chromene ring but shares a thiazole-linked pyrazole carboxamide. The chromene extension in the target compound could augment lipophilicity and membrane permeability .
Physicochemical Data :
The target compound’s methoxy and methyl groups may lower its melting point compared to halogenated analogs (e.g., 3d ) due to reduced crystallinity .
Antimicrobial/Antiviral Activity :
- Chromeno-thiazole derivatives exhibit antifungal activity (e.g., HA 14-1 in ), suggesting the target compound could share similar mechanisms, such as disrupting microbial cell membranes .
Cardioprotective Effects :
- N-[4-(4-methoxyphenyl)-thiazol-2-yl]-...hydrazine hydrobromide () outperforms Levocarnitine in hypoxia resistance, implying that methoxy-substituted thiazoles may enhance cardioprotective efficacy. The target compound’s 3-methoxy group could align with this activity .
Enzyme Inhibition :
- Benzo[d]thiazol-2-yl sulfonamides () inhibit anthrax lethal factor (LF), with substituents like trifluoromethyl boosting potency. The chromeno-thiazole core in the target compound may similarly target proteases or kinases .
Pharmacokinetic Considerations
- The chromene ring likely improves metabolic stability over non-fused thiazoles (e.g., ), while the 3-methoxy group may reduce hepatic clearance. Comparatively, 3d () with a 4-fluorophenyl group shows higher lipophilicity, which could enhance blood-brain barrier penetration .
Biological Activity
N-(4H-chromeno[4,3-d]thiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound integrates chromene and thiazole structures, which are known for their pharmacological potential. This article explores the biological activity of this compound, supported by various studies and data.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
| Property | Details |
|---|---|
| Molecular Formula | C18H14N2O2S |
| Molecular Weight | 322.38 g/mol |
| IUPAC Name | This compound |
| SMILES | O=C(NC1=CC2=C(C=C1)C(=C(C=C2)S(=O)N)C(=O)N)C(COC)=O |
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, pyrazole derivatives have shown promising activity against various bacterial strains, including Bacillus subtilis and Escherichia coli . Studies on related compounds suggest that the presence of the thiazole moiety enhances antimicrobial efficacy.
Anticancer Properties
The anticancer potential of pyrazole derivatives is well-documented. A study highlighted that certain pyrazole compounds demonstrated cytotoxic effects against cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest . The fused structure of chromene and thiazole in this compound may contribute to its ability to inhibit tumor growth.
Anti-inflammatory Effects
Compounds similar to this compound have been evaluated for their anti-inflammatory properties. They have been shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-6 in vitro, indicating a potential role in treating inflammatory diseases .
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Similar compounds have been identified as inhibitors of enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in inflammatory pathways.
- Receptor Modulation : The interaction with specific receptors may alter signaling pathways associated with cancer proliferation and inflammation.
- Oxidative Stress Reduction : Some studies suggest that these compounds can reduce oxidative stress, contributing to their protective effects against cellular damage.
Study 1: Antimicrobial Activity
In a comparative study, various pyrazole derivatives were tested against Mycobacterium tuberculosis (MTB) strains. The results indicated that certain derivatives exhibited up to 98% inhibition at low concentrations, showcasing the potential of these compounds in tuberculosis treatment .
Study 2: Anticancer Activity
A series of pyrazole derivatives were synthesized and tested for their cytotoxicity against different cancer cell lines. Results showed that some compounds induced apoptosis in a dose-dependent manner, with IC50 values comparable to established chemotherapeutics .
Q & A
Q. Q1. What are the established synthetic routes for N-(4H-chromeno[4,3-d]thiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide, and how are reaction conditions optimized?
Methodological Answer: The synthesis typically involves multi-step heterocyclic coupling. For example, chromene-thiazole intermediates are generated via cyclocondensation of 2-iminochromene derivatives with thiazole-forming agents (e.g., thiourea or Lawesson’s reagent). Subsequent carboxamide coupling is achieved using activated pyrazole carbonyl chlorides under inert conditions. Key optimizations include:
Q. Q2. Which analytical techniques are critical for confirming the structure and purity of this compound?
Methodological Answer:
- Spectroscopy : ¹H/¹³C NMR confirms substituent positions and stereochemistry, with characteristic peaks for methoxy (~δ 3.8 ppm) and pyrazole methyl groups (~δ 2.5 ppm) . IR identifies carbonyl (C=O, ~1650–1700 cm⁻¹) and thiazole (C=N, ~1600 cm⁻¹) functionalities .
- Mass spectrometry : High-resolution MS (HRMS) validates molecular formula and fragmentation patterns .
- Chromatography : HPLC with UV detection ensures >95% purity, using C18 columns and acetonitrile/water gradients .
Advanced Research Questions
Q. Q3. How can researchers resolve contradictions in reported biological activities of chromene-thiazole hybrids?
Methodological Answer: Discrepancies in bioactivity data (e.g., antimicrobial vs. anticancer efficacy) may arise from:
- Assay variability : Standardize protocols (e.g., MIC for antimicrobials; IC₅₀ in cancer cell lines) .
- Structural impurities : Re-evaluate compound purity via HPLC-MS and control batch-to-batch variability .
- Target selectivity : Perform kinase profiling or receptor-binding assays to identify off-target effects .
Q. Q4. What computational strategies are used to predict the reactivity and pharmacological potential of this compound?
Methodological Answer:
- Docking studies : Molecular docking (AutoDock, Glide) predicts binding affinities to targets like COX-2 or EGFR kinases, guided by chromene-thiazole π-stacking interactions .
- DFT calculations : Assess electronic properties (HOMO-LUMO gaps) to explain nucleophilic/electrophilic sites .
- MD simulations : Evaluate stability in biological membranes using GROMACS .
Q. Q5. How can reaction mechanisms for key synthetic steps (e.g., thiazole ring formation) be experimentally validated?
Methodological Answer:
- Kinetic studies : Monitor reaction progress via in situ FT-IR or UV-vis spectroscopy to identify rate-determining steps .
- Isotopic labeling : Use ¹⁵N-labeled reagents to trace nitrogen incorporation into the thiazole ring .
- Intermediate isolation : Quench reactions at intervals and characterize intermediates by LC-MS .
Q. Q6. What strategies improve the compound’s stability under storage and biological conditions?
Methodological Answer:
- Degradation profiling : Accelerated stability studies (40°C/75% RH) with HPLC monitoring identify hydrolytic degradation pathways (e.g., methoxy group cleavage) .
- Formulation : Lyophilization with cryoprotectants (trehalose) enhances shelf life .
- Chelation : Add EDTA to buffer solutions to prevent metal-catalyzed oxidation .
Q. Q7. How can structure-activity relationships (SAR) guide the design of analogs with enhanced potency?
Methodological Answer:
- Substituent variation : Replace the methoxy group with electron-withdrawing groups (e.g., -CF₃) to modulate lipophilicity .
- Bioisosteric replacement : Substitute thiazole with oxazole to assess impact on target binding .
- 3D-QSAR : CoMFA or CoMSIA models correlate steric/electronic features with activity .
Q. Q8. What are the challenges in interpreting complex NMR spectra of polycyclic hybrids, and how are they addressed?
Methodological Answer:
Q. Q9. How are reaction yields optimized in multi-step syntheses of such complex heterocycles?
Methodological Answer:
Q. Q10. What in vitro/in vivo models are appropriate for evaluating the compound’s pharmacokinetic properties?
Methodological Answer:
- In vitro : Caco-2 assays predict intestinal absorption; microsomal stability tests (CYP450) assess metabolic liability .
- In vivo : Rodent models with LC-MS/MS quantification determine bioavailability and half-life .
- Toxicity screening : Zebrafish embryos (FET assay) provide rapid hepatotoxicity data .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
